5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride
Description
Properties
IUPAC Name |
5-methoxy-2-(piperazin-1-ylmethyl)pyran-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.2ClH/c1-15-11-8-16-9(6-10(11)14)7-13-4-2-12-3-5-13;;/h6,8,12H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJPDCZXDNQRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC(=CC1=O)CN2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one Intermediate
A key intermediate in the synthesis is 2-(chloromethyl)-5-methoxy-4H-pyran-4-one, which can be prepared starting from kojic acid derivatives or related pyranone precursors.
- Procedure : Kojic acid is treated with thionyl chloride under controlled temperature (around 35 °C) to convert the hydroxy group into a chloromethyl substituent at the 2-position, while the 5-position is methylated to introduce the methoxy group.
- Reaction conditions : Slow addition of thionyl chloride over 1 hour with stirring, followed by filtration and recrystallization from chloroform to purify the intermediate.
- Yield : Typically high, around 75% for similar pyranone derivatives.
This intermediate is crucial as it provides a reactive site (chloromethyl) for subsequent nucleophilic substitution by the piperazine moiety.
Attachment of Piperazin-1-ylmethyl Group
- Nucleophilic Substitution : The chloromethyl group on the pyranone intermediate reacts with piperazine under basic conditions (e.g., potassium carbonate) to form the 2-(piperazin-1-ylmethyl) substituent.
- Solvent and Conditions : Common solvents include ethanol or dimethylformamide (DMF); reaction temperatures range from room temperature to reflux depending on reactivity.
- Purification : The product is isolated by filtration and recrystallization or chromatographic methods.
This step is critical for introducing the biologically relevant piperazine ring, which imparts desired pharmacological properties.
Formation of the Dihydrochloride Salt
- The free base form of 5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- This salt formation enhances compound stability, solubility, and ease of handling for further applications.
- Typical solvents for salt formation include ethanol or ethereal solutions of HCl.
Summary of Reaction Conditions and Yields
Research Findings and Optimization Notes
- The use of thionyl chloride must be carefully controlled to avoid over-chlorination or decomposition of the pyranone ring.
- The nucleophilic substitution step benefits from the use of a base such as potassium carbonate to scavenge HCl and drive the reaction forward.
- Recrystallization from chloroform or similar solvents is effective for purifying intermediates and final products.
- The dihydrochloride salt form is preferred for pharmaceutical and research applications due to its enhanced physicochemical properties.
- Industrial scale-up requires optimization of solvent volumes, reaction times, and temperature control to maintain yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the pyran ring using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Demethoxylated or reduced pyran derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
EHT 1864
- Structure: 5-(5-(7-(Trifluoromethyl)quinolin-4-ylthio)pentyloxy)-2-(morpholino-methyl)-4H-pyran-4-one dihydrochloride.
- Key Differences: Position 5 substituent: A bulky trifluoromethylquinoline-thio-pentyloxy group replaces the methoxy group. Position 2 substituent: Morpholine replaces piperazine.
- Implications : The trifluoromethyl group may enhance lipophilicity and target binding affinity, while morpholine’s lower basicity compared to piperazine could reduce solubility .
EHT 4063
- Structure : 5-(5-(Quinazolin-4-yloxy)pentyloxy)-2-((4-methylpiperazin-1-yl)methyl)-4H-pyran-4-one.
- Key Differences :
- Position 5 substituent: Quinazolinyloxy-pentyloxy group instead of methoxy.
- Position 2 substituent: 4-Methylpiperazine introduces steric hindrance and altered basicity.
- Implications : The methyl group on piperazine may improve metabolic stability but reduce interaction with charged biological targets .
Functional Group Analysis
Methoxy vs. Hydroxy/Chloro Substituents
- Hydroxy (Disclosed Analog) : Increased polarity but prone to phase II metabolic conjugation (e.g., glucuronidation), as seen in discontinued analogs .
- Chloro (Synthetic Intermediates): Found in pyridazinone precursors (e.g., 5-chloro-2-methylpyridazin-3(2H)-ones), which are reactive sites for nucleophilic substitution (e.g., methoxy introduction via NaOCH₃) .
Piperazine vs. Morpholine/Other Amines
Pharmacological and Commercial Considerations
- Discontinuation Factors : The 5-hydroxy analog’s discontinuation may relate to instability or metabolic issues, highlighting the methoxy group’s advantage in the target compound .
Biological Activity
5-Methoxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one dihydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
The compound has the following chemical formula:
- Molecular Formula :
- CAS Number : 2061996-72-1
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The piperazine moiety is known to enhance binding affinity to neurotransmitter receptors, which may contribute to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. In vitro studies have demonstrated that derivatives of piperazine can scavenge free radicals, suggesting potential neuroprotective effects against oxidative stress-related diseases such as Parkinson's disease .
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties. Analogues of this compound have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .
Enzyme Inhibition
Piperazine derivatives have been reported to inhibit human acetylcholinesterase, which is crucial for neurotransmission regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive functions and potentially serving as a treatment for neurodegenerative disorders .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of related piperazine compounds on neuronal cell lines exposed to oxidative stress. Results showed a significant reduction in cell death and preservation of mitochondrial function, suggesting a protective role against neurodegeneration.
- Antitumor Activity : In vitro assays demonstrated that this compound exhibited dose-dependent cytotoxicity against human glioblastoma U251 cells, with IC50 values comparable to established chemotherapeutics .
Comparative Analysis with Similar Compounds
Q & A
Q. How are crystallographic data utilized to improve the compound’s formulation?
- Methodological Answer :
- PXRD : Compare polymorphs (Form I vs. II) to identify stable crystalline forms.
- Salt Screening : Test counterions (e.g., succinate) for enhanced solubility.
Use DSC/TGA to confirm thermal stability of selected forms .
Data Contradiction Analysis
- Example : If in vitro data show high receptor affinity but in vivo efficacy is low, investigate:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
